molecular formula C27H45NO2 B1201131 Deacetylmuldamine

Deacetylmuldamine

Katalognummer B1201131
Molekulargewicht: 415.7 g/mol
InChI-Schlüssel: IRRHFODGOMSPEE-FIRKVUNCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Deacetylmuldamine is a natural product found in Solanum pseudocapsicum with data available.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

Deacetylmuldamine, as a derivative of chitin and chitosan, exhibits significant potential in biomedical applications. Chitin and chitosan are derived from shellfish sources and are based on the N-acetyl-glucosamine monomer. Deacetylated chitosan, in particular, has been extensively studied for its utility as a wound dressing material, in drug delivery systems, and as a tissue engineering material. The versatility and biocompatibility of these materials have led to a wide range of applications in biomedical science, such as artificial kidneys, skin, bone, cartilage, liver, nerve, and tendon repair, as well as in wound-healing and burn treatment. These applications are driven by the unique properties of these biopolymers, including their biodegradability and compatibility with human tissues (Khor & Lim, 2003); (Islam, Bhuiyan, & Islam, 2017).

Antifungal Activity

Research has also shown that chitosan, with varying levels of deacetylation, demonstrates significant antifungal activity. This property is particularly important for combating post-harvest pathogens in agriculture. The mechanism of action involves inhibiting fungal growth, inducing cellular leakage of amino acids and proteins, and causing morphological changes in the fungal cells. These effects are amplified with higher levels of deacetylation in chitosan, indicating the potential importance of deacetylmuldamine in this context (Ghaouth, Arul, Asselin, & Benhamou, 1992).

Neurodegenerative Disease Treatment

Histone deacetylase (HDAC) inhibitors, closely related to deacetylmuldamine, have been identified as potential drugs for treating neurodegenerative disorders. These include Huntington's, Parkinson's, and Kennedy disease, amyotrophic lateral sclerosis, Rubinstein-Taybi syndrome, and stroke. HDAC inhibitors are considered for their neuroprotective mechanisms, such as transcriptional activation of disease-modifying genes and correction of histone acetylation homeostasis imbalances (Hahnen et al., 2008).

Inflammatory and Immune Disorders

Studies on HDAC inhibitors also reveal their potential in treating a spectrum of diseases not related to cancer, including various inflammatory and autoimmune diseases. These inhibitors show properties like reduction in cytokine production and inhibition of cytokine postreceptor signaling at lower concentrations, which are crucial for treating chronic diseases (Dinarello, Fossati, & Mascagni, 2011).

Cardiovascular Applications

The therapeutic potential of HDAC inhibitors extends to cardiovascular disorders as well. In heart failure models, these inhibitors have shown efficacy, suggesting roles in regulating gene expression and cellular signaling in the heart. This highlights the potential of deacetylmuldamine and related compounds in cardiac therapeutics (McKinsey, 2012).

Eigenschaften

Produktname

Deacetylmuldamine

Molekularformel

C27H45NO2

Molekulargewicht

415.7 g/mol

IUPAC-Name

(3S,8S,9S,10R,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(2R,5S)-5-methylpiperidin-2-yl]ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C27H45NO2/c1-16-5-8-23(28-15-16)17(2)25-24(30)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,28-30H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24+,25-,26-,27-/m0/s1

InChI-Schlüssel

IRRHFODGOMSPEE-FIRKVUNCSA-N

Isomerische SMILES

C[C@H]1CC[C@@H](NC1)[C@@H](C)[C@H]2[C@@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O

SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Kanonische SMILES

CC1CCC(NC1)C(C)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Synonyme

22,26-epiminocholest-5-ene-3,16-diol
capsimine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacetylmuldamine
Reactant of Route 2
Deacetylmuldamine
Reactant of Route 3
Deacetylmuldamine
Reactant of Route 4
Deacetylmuldamine
Reactant of Route 5
Deacetylmuldamine
Reactant of Route 6
Deacetylmuldamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.